
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. It consists of a quinoline ring substituted with chloro and nitro groups, attached to a benzene ring with a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroquinoline to introduce the nitro group. This is followed by sulfonylation of the benzene ring using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-(4-Chloro-6-aminoquinolin-2-yl)benzene-1-sulfonyl fluoride.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions.
Material Science: It is explored for its use in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl chloride
- 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonamide
- 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonic acid
Uniqueness
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide counterparts. This makes it particularly useful in applications requiring stable and reactive sulfonyl groups .
Properties
Molecular Formula |
C15H8ClFN2O4S |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-(4-chloro-6-nitroquinolin-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H8ClFN2O4S/c16-13-8-15(9-1-4-11(5-2-9)24(17,22)23)18-14-6-3-10(19(20)21)7-12(13)14/h1-8H |
InChI Key |
VEBUPLFNSLDLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


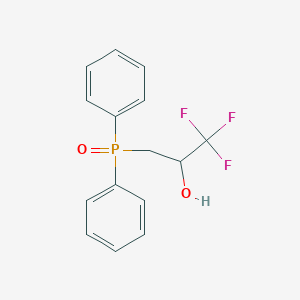
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
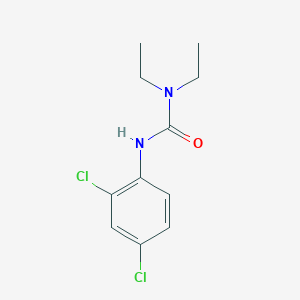
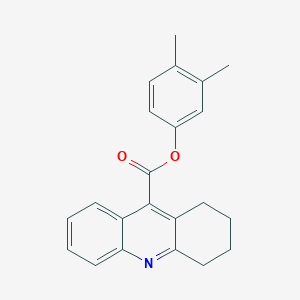
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
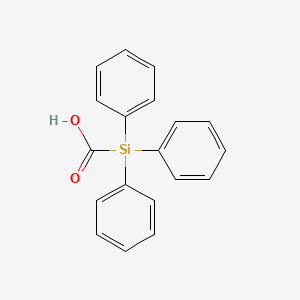
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
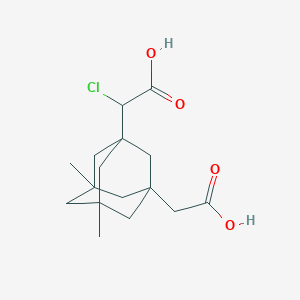
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
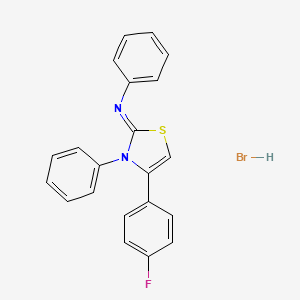

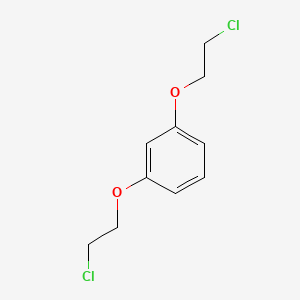
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)
